CB5468139
描述
CB5468139 (N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-cyclohexylacetamide) is a sphingosine kinase 1 (SK1)-selective inhibitor identified through high-throughput screening of the ChemBridge Diverset compound library . Structurally, this compound is an ATP-competitive inhibitor, targeting the nucleotide-binding pocket of SK1, which distinguishes it from sphingosine-competitive inhibitors like ABC294640 . Despite its selectivity for SK1, this compound exhibits off-target effects on multiple protein kinases, including CLK1, FYN, and SYK, at concentrations <2 µM .
属性
分子式 |
C18H20ClNO3 |
|---|---|
分子量 |
333.8093 |
IUPAC 名称 |
N-(3-chloro-1,4-dioxo-1,2,3,4-tetrahydronaphthalen-2-yl)-N-cyclohexylacetamide |
InChI |
InChI=1S/C18H20ClNO3/c1-11(21)20(12-7-3-2-4-8-12)16-15(19)17(22)13-9-5-6-10-14(13)18(16)23/h5-6,9-10,12,15-16H,2-4,7-8H2,1H3 |
InChI 键 |
VDOKAQOMCGUTCR-UHFFFAOYSA-N |
SMILES |
CC(N(C(C(Cl)C(C1=C2C=CC=C1)=O)C2=O)C3CCCCC3)=O |
外观 |
white solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
CB5468139; CB-5468139; CB 5468139. |
产品来源 |
United States |
相似化合物的比较
Selectivity and Potency
Table 1: Inhibitory Profiles of SK-Targeting Compounds
| Compound | Target(s) | IC50 (SK1) | IC50 (SK2) | Selectivity | Mechanism of Action |
|---|---|---|---|---|---|
| CB5468139 | SK1 | 2 µM | >100 µM | SK1-selective | ATP-competitive |
| ABC294640 | SK2 | >100 µM | 40 µM | SK2-selective | Sphingosine-competitive |
| SKI-II | SK1/SK2 | 35 µM | 20 µM | Dual | Sphingosine-competitive |
| ABC294735 | SK1/SK2 | 10 µM | 10 µM | Dual | Sphingosine-competitive |
| DMS | SK1/SK2 | 60 µM | 20 µM | Dual | Non-selective, broad-spectrum |
Key Findings:
- This compound vs. SK2-Selective Inhibitors (ABC294640): this compound and ABC294640 exhibit inverse selectivity: this compound targets SK1, while ABC294640 selectively inhibits SK2. ABC294640 demonstrates superior clinical relevance, reducing intracellular S1P levels by >90% compared to this compound's <20% reduction .
- This compound vs. Dual Inhibitors (SKI-II, ABC294735): Dual inhibitors like SKI-II and ABC294735 show broader efficacy but lack isoform specificity. SKI-II suppresses cell migration and proliferation at lower concentrations (IC50 ~20 µM) but exhibits higher off-target toxicity .
- This compound vs. Non-Selective Inhibitors (DMS): DMS inhibits SK1 and SK2 but also blocks protein kinase C (PKC) and other lipid kinases, leading to apoptosis in 20% of treated cells .
Mechanistic Differences
ATP- vs. Sphingosine-Competitive Inhibition:
this compound binds the ATP pocket of SK1, a mechanism distinct from sphingosine-competitive inhibitors like ABC294640 and SKI-II . This ATP-targeting contributes to its off-kinase effects but provides structural insights into SK1’s nucleotide-binding domain . Homology models reveal that SK1’s ATP-binding site has unique topological features (e.g., Lys221 interactions) absent in SK2, explaining this compound’s selectivity .
Table 2: Cellular Effects of SK Inhibitors
| Compound | S1P Reduction (%) | Ceramide Increase (%) | Cell Cycle Impact | Autophagy Induction |
|---|---|---|---|---|
| This compound | <20 | 30–60 | Mild S-phase increase | Moderate |
| ABC294640 | >90 | 200 | G1 arrest | High |
| SKI-II | >90 | 30–60 | S-phase arrest | Low |
| DMS | ~50 | No change | Apoptosis (20% cells) | None |
Pharmacological and Clinical Relevance
- This compound:
While effective in vitro, this compound’s off-target kinase inhibition limits its utility as a pure SK1 probe . It elevates autophagy markers (e.g., LC3 cleavage) but lacks robust anti-tumor activity in vivo . - ABC294640: Currently in Phase 1 trials for solid tumors, ABC294640 depletes nuclear S1P without affecting circulating S1P, preserving vascular and immune function . Its SK2 selectivity and sphingosine-competitive mechanism reduce off-target risks compared to this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
